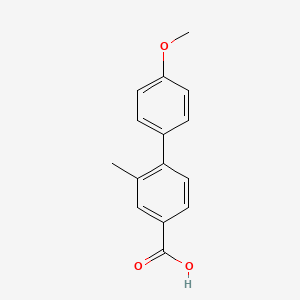

4-(4-Methoxyphenyl)-3-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

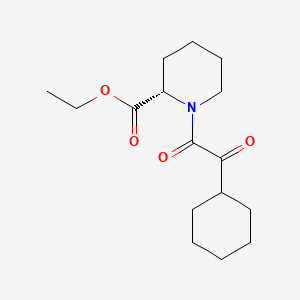

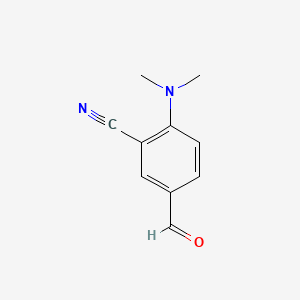

The compound is a benzoic acid derivative, which is a type of aromatic carboxylic acid. It has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl rings .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Friedel-Crafts acylation or alkylation, and the use of protecting groups .Molecular Structure Analysis

The molecular structure of similar compounds consists of phenyl rings with various substituents, which can significantly affect the compound’s physical and chemical properties .Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions, and the electron-donating methoxy group can direct electrophilic substitution to certain positions on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups like the carboxylic acid group can increase a compound’s water solubility .Applications De Recherche Scientifique

Occurrence and Environmental Persistence

Parabens, including esters of para-hydroxybenzoic acid, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. These compounds, due to their extensive use, have become ubiquitous in surface water and sediments, highlighting a significant environmental footprint. Parabens, containing phenolic hydroxyl groups similar in structure to 4-(4-Methoxyphenyl)-3-methylbenzoic acid, show a notable environmental persistence. They can undergo reactions with free chlorine, yielding halogenated by-products which are more stable and persistent, necessitating further studies on their toxicity (Haman et al., 2015).

Health Aspects and Toxicity

The health aspects and toxicity of related compounds, such as methyl paraben, have been extensively studied. Methyl paraben, structurally related to 4-(4-Methoxyphenyl)-3-methylbenzoic acid through the presence of a methoxy group on the phenyl ring, demonstrates a low toxicity profile, negligible irritation potential, and no evidence of carcinogenic or mutagenic activities. However, its use has raised concerns regarding endocrine disruption and allergenicity, necessitating careful consideration in applications (Soni et al., 2002).

Pharmacological Activities

Gallic acid, sharing a similar phenolic structure, has been noted for its anti-inflammatory properties. Its ability to modulate inflammatory responses via the MAPK and NF-κB signaling pathways suggests potential applications of 4-(4-Methoxyphenyl)-3-methylbenzoic acid in treating inflammation-related diseases, provided it shares similar pharmacokinetic and toxicological profiles. Gallic acid's lack of significant toxicity in various animal experiments and clinical trials underscores the potential for related compounds to be developed into therapeutic agents (Bai et al., 2020).

Analytical and Industrial Applications

The broad application of parabens and related phenolic compounds in analytical and industrial contexts, such as in the determination of antioxidant activity, suggests potential roles for 4-(4-Methoxyphenyl)-3-methylbenzoic acid in similar domains. These applications leverage the chemical reactivity and stability of phenolic compounds to assess the antioxidant capacity of complex samples, indicating potential uses in food science, pharmacology, and environmental monitoring (Munteanu & Apetrei, 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTSVFQKWZCFKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689166 |

Source

|

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-3-methylbenzoic acid | |

CAS RN |

108478-59-7 |

Source

|

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)